molecular formula C24H21ClN4O3 B11197818 N-[2-(4-chlorophenyl)ethyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11197818
M. Wt: 448.9 g/mol
InChI Key: ZDKRKMFPDALXNM-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a quinoline core, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinoline or oxadiazole rings.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific functional groups being targeted. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine, which is used as an antimalarial drug.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their antimicrobial and anticancer activities.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group, which are often used in pharmaceuticals and agrochemicals.

Uniqueness

N-[2-(4-CHLOROPHENYL)ETHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its combination of a quinoline core, an oxadiazole ring, and a chlorophenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O3/c25-17-9-5-15(6-10-17)11-12-26-21(30)14-29-20-4-2-1-3-18(20)19(13-22(29)31)24-27-23(28-32-24)16-7-8-16/h1-6,9-10,13,16H,7-8,11-12,14H2,(H,26,30)

InChI Key

ZDKRKMFPDALXNM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCCC5=CC=C(C=C5)Cl

Origin of Product

United States

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